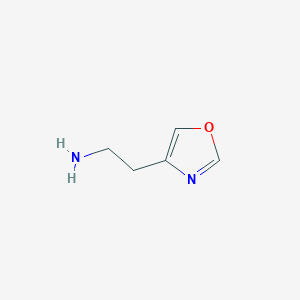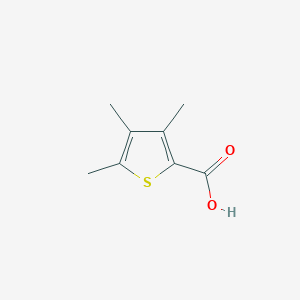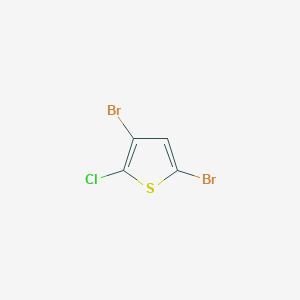
3-Propylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylazetidin-3-ol is a chemical compound with the molecular formula C6H13NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylazetidin-3-ol typically involves the ring-opening polymerization of azetidine derivatives. One common method is the anionic ring-opening polymerization, which can be initiated using various anionic initiators. The reaction conditions often include the use of solvents such as dioxane and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Propylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: The major product is often a ketone or an aldehyde.
Reduction: The major product is typically an alcohol.
Substitution: The major product is usually a halogenated derivative.
Scientific Research Applications
3-Propylazetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propylazetidin-3-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
3-Propylazetidin-2-one: This compound has a similar structure but with a carbonyl group at the second position.
3-Propylazetidine: Lacks the hydroxyl group present in 3-Propylazetidin-3-ol.
3-Propylazetidin-3-amine: Contains an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-propylazetidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-7-5-6/h7-8H,2-5H2,1H3 |
InChI Key |
OGBGHDPRXMVWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



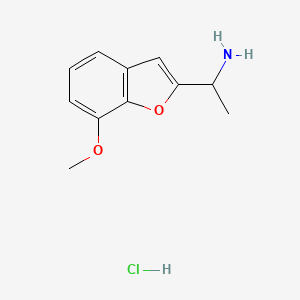
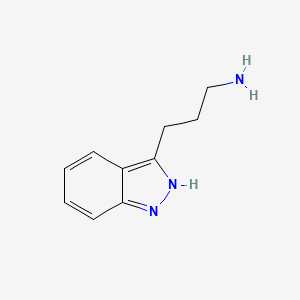
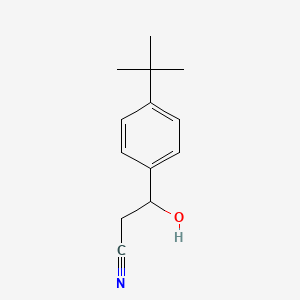
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)

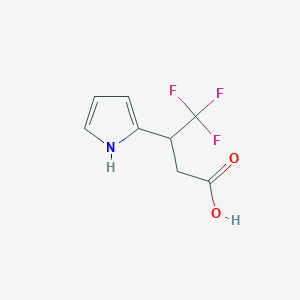
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)
aminehydrochloride](/img/structure/B13586788.png)
